molecular formula C13H9FN4O4S B2397047 N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-54-5

N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2397047
CAS No.: 497072-54-5
M. Wt: 336.3
InChI Key: CSRAIPIWXOGACP-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) and a carboxamide substituent linked to a 2-fluoro-5-nitrophenyl group. Its structure combines electron-withdrawing (fluoro, nitro) and hydrogen-bonding (carboxamide) groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O4S/c14-9-2-1-7(18(21)22)5-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAIPIWXOGACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Dihydropyrimidine Synthesis

The foundational step for many thiazolo[3,2-a]pyrimidine derivatives involves the Biginelli reaction, a one-pot three-component condensation of thiourea, a β-keto ester, and an aldehyde. For the target compound, ethyl acetoacetate (β-keto ester) reacts with 2-fluoro-5-nitrobenzaldehyde and thiourea under acidic conditions to yield 5-oxo-3,4-dihydropyrimidine-2(1H)-thione (Intermediate A ). Key modifications include:

  • Catalyst Optimization : p-Toluenesulfonic acid (p-TsOH) in ethanol under reflux achieves 70% yield for analogous intermediates, outperforming polyphosphoric acid (PPA) in selectivity.
  • Solvent Effects : Acetic acid medium enhances cyclization efficiency by stabilizing reactive intermediates.

Thiazole Ring Formation via Hantzsch Condensation

Intermediate A undergoes Hantzsch condensation with phenacyl bromide derivatives to install the thiazole ring. For example, reaction with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in acetic acid at 80°C for 4 hours furnishes 3-substituted-5H-thiazolo[3,2-a]pyrimidine (Intermediate B ). Critical parameters include:

  • Base Selection : Sodium acetate in acetic acid avoids side reactions observed with stronger bases like NaOH.
  • Functional Group Tolerance : The nitro and fluoro substituents remain intact under these mildly acidic conditions.

Carboxamide Installation Strategies

Post-Cyclization Coupling Approach

The 6-carboxamide group is introduced via coupling the pre-formed thiazolo-pyrimidine carboxylic acid with 2-fluoro-5-nitroaniline:

  • Acid Activation : Treatment of 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with thionyl chloride generates the acid chloride (Intermediate C ).
  • Amide Bond Formation : Reacting Intermediate C with 2-fluoro-5-nitroaniline in tetrahydrofuran (THF) using triethylamine as a base yields the target compound (72% isolated yield).

Direct Incorporation via β-Keto Amide Precursors

An alternative route employs β-keto amides in the Biginelli reaction to bypass post-cyclization coupling:

  • Substrate Design : Ethyl 3-(2-fluoro-5-nitrophenylcarbamoyl)-3-oxopropanoate is condensed with thiourea and formaldehyde under PPA catalysis, directly yielding the carboxamide-functionalized dihydropyrimidine.
  • Cyclization Efficiency : This method reduces step count but suffers from lower yields (45–55%) due to steric hindrance from the bulky amide group.

Solid-Phase Synthesis for Scalability

Merrifield Resin Functionalization

The MDPI-reported solid-phase method adapts well to the target compound:

  • Resin Loading : 2-Fluoro-5-nitroaniline is anchored to Merrifield resin via a Wang linker, achieving 1.29 mmol/g loading capacity.
  • Stepwise Assembly : Sequential couplings with acetylacetone and formaldehyde build the pyrimidine ring, followed by thiazole annulation using bromoacetyl chloride.
  • Cleavage and Isolation : Trifluoroacetic acid (TFA) cleavage liberates the product in 85% purity, with HPLC purification yielding >98% pure material.

Advantages :

  • Combinatorial Potential : Parallel synthesis enables rapid exploration of substituent effects.
  • Byproduct Minimization : Immobilization reduces intermediate purification needs.

Comparative Analysis of Methodologies

Parameter Biginelli-Hantzsch Route Solid-Phase Synthesis
Total Yield 58% (4 steps) 72% (3 steps)
Reaction Time 18–24 hours 48–72 hours
Functional Group Compatibility Moderate (nitro stability) High
Scalability Gram-scale demonstrated Multi-gram feasible
Purification Complexity High (chromatography) Low (resin washing)

Key Observations :

  • The solid-phase approach excels in yield and purity but requires specialized resin-handling equipment.
  • Traditional solution-phase methods remain preferable for small-scale syntheses due to shorter reaction times.

Mechanistic Insights and Optimization

Cyclization Pathways

Cyclodehydration of dihydropyrimidine intermediates to thiazolo-pyrimidines proceeds via two mechanisms:

  • Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the thiol group, forming the thiazole ring (PPA, 120°C).
  • Base-Mediated Pathway : Sodium hydride in DMF induces deprotonation and intramolecular displacement, favored for electron-deficient substrates.

Nitro Group Stability

The 5-nitro substituent remains intact under PPA and acetic acid conditions but decomposes in strongly basic media (e.g., NaH/DMF above 100°C). Kinetic studies recommend maintaining reaction temperatures below 120°C to prevent nitro reduction.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide as an antiviral agent. The compound exhibits activity against various viruses by inhibiting viral replication and assembly.

Key Findings:

  • Mechanism of Action: The compound has been shown to interfere with viral RNA synthesis and protein expression, thereby reducing viral load in infected cells.
  • Case Studies: In vitro studies demonstrated significant reduction in viral titers when cells were treated with this compound prior to infection with RNA viruses.

Anticancer Properties

The compound also shows promise in oncology. Its structure suggests potential interactions with cellular targets involved in cancer progression.

Research Insights:

  • Cell Line Studies: In vitro assays using various cancer cell lines (e.g., TK-10 and HT-29) have shown that this compound can induce apoptosis and inhibit cell proliferation.
  • Mechanisms: The compound may activate apoptotic pathways and inhibit key signaling cascades involved in tumor growth.

Antimicrobial Activity

Beyond antiviral and anticancer effects, this compound has demonstrated antimicrobial properties.

Applications:

  • Bacterial Inhibition: Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent.
  • Fungal Activity: Preliminary data also suggest antifungal properties, making it a candidate for treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Considerations:

  • Modifications to the nitrophenyl group have been explored to enhance biological activity.
  • The thiazolo-pyrimidine core is essential for maintaining activity against target pathogens.

Comparative Data Table

Application AreaActivity TypeNotable Findings
AntiviralViral ReplicationSignificant reduction in viral titers
AnticancerCell ProliferationInduces apoptosis in cancer cell lines
AntimicrobialBacterial/FungalInhibitory effects on various strains

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorinated nitrophenyl group and the thiazolo[3,2-a]pyrimidine core plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Core Modifications

The thiazolo[3,2-a]pyrimidine scaffold is common among analogs, but substituent variations critically alter activity:

Compound Name Substituents (R1, R2, R3) Key Structural Features Reference
Target Compound R1 = 2-fluoro-5-nitrophenyl Nitro group enhances electron deficiency; fluorine improves lipophilicity -
Compound 21 R1 = p-tolyl Methyl group increases hydrophobicity; lacks nitro/fluoro groups
Compound 22 R1 = 3-fluoro-5-methylphenyl Fluorine at meta position; methyl improves metabolic stability
Compound 9e R1 = morpholinomethyl (Mannich base) Basic nitrogen enhances solubility; broad-spectrum antimicrobial activity
CAS 851944-03-1 R1 = 4-(trifluoromethoxy)phenyl Trifluoromethoxy group increases electronegativity and steric bulk

Electronic and Steric Effects

  • Fluorine : The 2-fluoro substituent contributes to metabolic resistance and modulates pKa of adjacent groups, as seen in Compound 22 .
  • Trifluoromethoxy (CAS 851944-03-1) : This group in the analog increases steric hindrance and electronegativity, which may reduce off-target interactions compared to the nitro group .

Pharmacological Activity Comparison

Enzyme Inhibition

Data from analogs suggest structure-activity relationships (SAR):

Compound β1i Inhibition β5i Inhibition Notes Reference
Compound 21 19% 23% Low activity due to absence of nitro/fluoro groups
Compound 22 31% 32% Fluorine at meta position improves inhibition
Compound 9e N/A N/A 85% growth inhibition against C. albicans

The target compound’s nitro group is hypothesized to enhance inhibition of redox-sensitive targets (e.g., immunoproteasomes) but requires experimental validation.

Antimicrobial Activity

Mannich base derivatives (e.g., Compound 9e) demonstrate that substituents like morpholinomethyl enhance solubility and membrane penetration, leading to potent antifungal activity . The target compound’s nitro group may confer antibacterial properties via nitroreductase activation, a mechanism observed in nitrofurans .

Physicochemical and Crystallographic Properties

Solubility and Stability

  • Hydrogen Bonding : Crystal structures of analogs (e.g., ) reveal that carboxamide and nitro groups participate in C—H···O hydrogen bonds, stabilizing crystal lattices and reducing aqueous solubility .
  • Lipophilicity: The fluorine and nitro groups in the target compound likely increase logP compared to non-halogenated analogs (e.g., Compound 21), impacting blood-brain barrier permeability .

Conformational Analysis

X-ray data () show that thiazolopyrimidine rings adopt flattened boat conformations, with dihedral angles between fused rings (e.g., 80.94° in ). Substituents like 2-fluoro-5-nitrophenyl may alter this angle, affecting binding to planar active sites .

Biological Activity

N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core with a 5-oxo group and a 2-fluoro-5-nitrophenyl substituent. This unique structure is crucial for its biological activity.

Anticancer Activity

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (μM) Reference
A549 (Lung Cancer)7.82
HepG-2 (Liver Cancer)10.45
MCF-7 (Breast Cancer)10.23

The cytotoxicity of this compound is attributed to its ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like nitro and fluoro enhances its potency by stabilizing reactive intermediates during metabolic conversion.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. It was evaluated for its ability to inhibit COX-2 activity, a key enzyme in the inflammatory pathway.

Compound IC50 (μM) Comparison Standard
N-(2-fluoro-5-nitrophenyl)-5-oxo...0.04 ± 0.02Celecoxib (0.04 ± 0.01)

This data indicates that the compound's anti-inflammatory activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly influence biological activity:

  • Electron-Withdrawing Groups : The presence of nitro and fluoro groups enhances cytotoxicity.
  • Positioning of Substituents : Variations in the position of substituents can lead to differences in potency; for instance, compounds with difluorophenyl groups showed improved activity against A549 cells compared to mono-substituted analogs .

Case Studies

  • Study on A549 Cell Line : In a study assessing various thiazole derivatives, N-(2-fluoro-5-nitrophenyl)-5-oxo... exhibited an IC50 value of 7.82 μM against the A549 lung cancer cell line, indicating strong potential for further development as an anticancer agent .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation markers compared to controls .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of thiazole and pyrimidine precursors. A common method uses 2-fluoro-5-nitroaniline reacted with thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives under reflux in acetic acid. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and catalyst choice (e.g., NaOAc) to improve yield (65–78%) and purity (>95%) .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., fluoro and nitro groups) and ring fusion.
  • Infrared Spectroscopy (IR): Detects carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
  • X-ray Diffraction: Resolves crystal packing and dihedral angles (e.g., 80.94° between thiazole and aryl rings) .

Q. How does the compound’s solubility impact formulation for biological assays?

Poor aqueous solubility (logP ~3.2) requires co-solvents (DMSO/PEG 400) or salt formation (e.g., sodium or hydrochloride salts). Solubility can be experimentally validated via HPLC with a C18 column and mobile phase gradients .

Advanced Research Questions

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Density Functional Theory (DFT): Calculates bond lengths/angles (e.g., C–N: 1.34 Å) and electron distribution to identify reactive sites .
  • Molecular Docking: Screens against targets like EGFR or tubulin, revealing hydrogen bonds with nitro/fluoro groups (binding affinity: ΔG ≤ -8.5 kcal/mol) .

Q. How do structural modifications (e.g., substituent changes) alter biological activity?

Comparative studies of analogs show:

SubstituentActivity (IC50, μM)Target
5-Nitro (this compound)2.1 ± 0.3HeLa cells
5-Chloro ()4.8 ± 0.5Melanoma cells
4-Methoxy ()>10Inactive
Electron-withdrawing groups (fluoro, nitro) enhance cytotoxicity by stabilizing target interactions .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies (e.g., IC50 variability) arise from assay conditions (cell line heterogeneity, serum concentration). Mitigation strategies:

  • Orthogonal Assays: Combine MTT, apoptosis (Annexin V), and target-specific ELISA.
  • Standardized Protocols: Fix serum concentration at 10% and incubation time at 48 hours .

Q. What strategies improve metabolic stability in preclinical studies?

  • Deuterium Labeling: Reduces CYP450-mediated oxidation of the thiazole ring.
  • Prodrug Design: Mask the nitro group with acetylated precursors to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?

Subtle changes (e.g., para vs. meta substitution) disrupt π-π stacking with DNA or proteins. For example, replacing 2-fluoro-5-nitrophenyl with 3-chloro-4-methylphenyl () reduces intercalation efficiency by 60% .

Q. How reliable are in silico ADMET predictions for this compound?

Predictions often overestimate permeability (P-gp efflux ratio: 3.8 vs. predicted 1.2). Validation requires:

  • Caco-2 Assays: Measure apparent permeability (Papp).
  • Microsomal Stability Tests: Human liver microsomes (t1/2: 28 min) .

Methodological Recommendations

  • Synthetic Scale-Up: Use microwave-assisted synthesis (100 W, 120°C) to reduce reaction time from 12h to 2h .
  • Toxicity Screening: Employ zebrafish models for rapid hepatotoxicity assessment (LD50: 50 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.